Transport Efficiency vs. Methotrexate
In a direct head-to-head comparison using the L1210 murine leukemia cell line, aminopterin was transported with 4-fold greater efficiency than methotrexate at the same rate-limiting external concentration. Intracellular drug content was measured by titration with a bacterial dihydrofolate reductase, and the relative initial uptake velocity for methotrexate was one-fourth that of aminopterin [1]. This difference is driven by a higher affinity of the carrier component for aminopterin, as reflected in the respective Michaelis constants for initial uptake velocity [1].
L1210 murine leukemia cells
| Evidence Dimension | Relative initial uptake velocity (transport efficiency) |
|---|---|
| Target Compound Data | Aminopterin: 1.0 (reference) |
| Comparator Or Baseline | Methotrexate: 0.25 (one-fourth as efficient) |
| Quantified Difference | 4-fold higher efficiency for aminopterin |
| Conditions | L1210 murine leukemia cells, in vitro, rate-limiting external concentration, intracellular drug measured by bacterial DHFR titration |
Why This Matters
Superior transport efficiency predicts greater intracellular drug accumulation at clinically achievable extracellular concentrations, potentially overcoming transport-based resistance mechanisms that limit methotrexate efficacy in certain leukemia subtypes.
- [1] Sirotnak FM, Donsbach RC. Comparative Studies on the Transport of Aminopterin, Methotrexate, and Methasquin by the L1210 Leukemia Cell. Cancer Res. 1972;32(10):2120-2126. View Source
